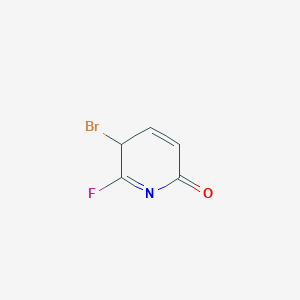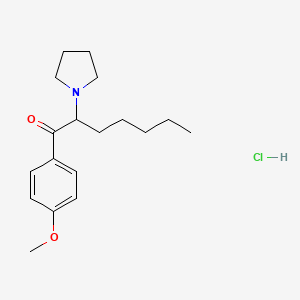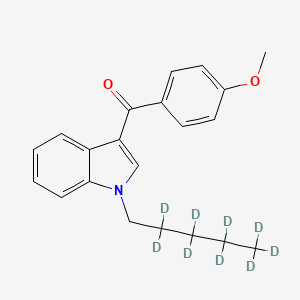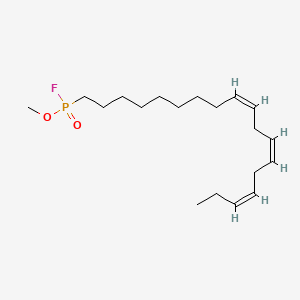![molecular formula C26H19N3 B12351907 3,6-bis[(E)-2-pyridin-4-ylethenyl]-9H-carbazole](/img/structure/B12351907.png)
3,6-bis[(E)-2-pyridin-4-ylethenyl]-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Carbazole, 3,6-bis[2-(4-pyridinyl)ethenyl]- is a compound that belongs to the family of carbazole derivativesThis compound is particularly noted for its role as an intermediate in the synthesis of potential antitumor agents and as a fluorescence marker for cancer cells.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Carbazole, 3,6-bis[2-(4-pyridinyl)ethenyl]- typically involves the reaction of carbazole with pyridine derivatives. One common method involves the use of fluoro-substituted pyridines and carbazole as starting materials. This reaction is often carried out under catalyst-free conditions, resulting in high yields of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified and characterized using various analytical techniques to confirm its structure and properties .
Análisis De Reacciones Químicas
Types of Reactions
9H-Carbazole, 3,6-bis[2-(4-pyridinyl)ethenyl]- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated derivatives. Substitution reactions can result in a variety of substituted carbazole derivatives .
Aplicaciones Científicas De Investigación
9H-Carbazole, 3,6-bis[2-(4-pyridinyl)ethenyl]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a fluorescence marker for cancer cells, aiding in the detection and study of cancer.
Medicine: The compound is being investigated for its potential antitumor properties, making it a candidate for cancer treatment.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials
Mecanismo De Acción
The mechanism of action of 9H-Carbazole, 3,6-bis[2-(4-pyridinyl)ethenyl]- involves its interaction with specific molecular targets and pathways. In the context of its antitumor properties, the compound may inhibit the growth of cancer cells by interfering with their DNA replication and repair mechanisms. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Bis(9H-carbazol-9-yl)pyridine: This compound is similar in structure but has different substituents on the carbazole and pyridine rings.
9-Phenyl-3,6-bis[2-(4-pyridinyl)ethenyl]-9H-carbazole: This compound has a phenyl group attached to the carbazole ring, which may alter its chemical and physical properties.
Uniqueness
9H-Carbazole, 3,6-bis[2-(4-pyridinyl)ethenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to act as a fluorescence marker and its potential antitumor activity make it particularly valuable in scientific research and medical applications .
Propiedades
Fórmula molecular |
C26H19N3 |
|---|---|
Peso molecular |
373.4 g/mol |
Nombre IUPAC |
3,6-bis[(E)-2-pyridin-4-ylethenyl]-9H-carbazole |
InChI |
InChI=1S/C26H19N3/c1(19-9-13-27-14-10-19)3-21-5-7-25-23(17-21)24-18-22(6-8-26(24)29-25)4-2-20-11-15-28-16-12-20/h1-18,29H/b3-1+,4-2+ |
Clave InChI |
IFNNQOFEVUUCBL-ZPUQHVIOSA-N |
SMILES isomérico |
C1=CC2=C(C3=C(N2)C=CC(=C3)/C=C/C4=CC=NC=C4)C=C1/C=C/C5=CC=NC=C5 |
SMILES canónico |
C1=CC2=C(C=C1C=CC3=CC=NC=C3)C4=C(N2)C=CC(=C4)C=CC5=CC=NC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[[2-(2,5-Dimethoxyphenyl)ethyl]amino]methyl]-phenol,monohydrochloride](/img/structure/B12351835.png)


![1-(2-chlorophenyl)-6-[(2R)-3,3,3-trifluoro-2-methylpropyl]-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12351850.png)


![(2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-4a,5,6,7-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl]ethyl]benzoyl]amino]pentanedioic acid](/img/structure/B12351872.png)






